molecular formula C5H11NO2S B057612 DL-Penicillamine CAS No. 52-66-4

DL-Penicillamine

Cat. No.: B057612
CAS No.: 52-66-4
M. Wt: 149.21 g/mol
InChI Key: VVNCNSJFMMFHPL-VKHMYHEASA-N
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Description

Penicillamine is a pharmaceutical compound primarily used as a chelating agent. It is an α-amino acid metabolite of penicillin, although it does not possess antibiotic properties. Penicillamine is utilized in the treatment of Wilson’s disease, cystinuria, and severe, active rheumatoid arthritis . The compound is available in its D-form, as the L-form is toxic and inhibits the action of pyridoxine .

Scientific Research Applications

Penicillamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

DL-Penicillamine, also known as D-penicillamine, is primarily targeted towards copper ions . It is used as a chelating agent for the treatment of Wilson’s disease, a copper-overload disease state . It may also be effective in chelating arsenic, mercury, and lead . In addition to its chelating properties, D-penicillamine has been found to target metastatic melanoma cells, inducing the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis .

Mode of Action

D-penicillamine interacts with its targets primarily through chelation . It binds to copper ions, forming a stable complex that can be excreted from the body . This interaction helps to reduce the concentration of free copper ions in the body, thereby alleviating the symptoms of copper-overload diseases like Wilson’s disease . In the case of metastatic melanoma cells, D-penicillamine induces the unfolded protein response and Noxa-dependent mitochondrial apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by D-penicillamine is the copper homeostasis pathway . By chelating copper ions, D-penicillamine disrupts the balance of copper in the body, leading to a reduction in the symptoms of copper-overload diseases . In addition, D-penicillamine has been found to affect the unfolded protein response pathway in metastatic melanoma cells, leading to apoptosis .

Pharmacokinetics

D-penicillamine is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce the absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . The peak plasma concentration occurs at 1 to 3 hours after ingestion, regardless of dose . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . The route of elimination is mainly renal .

Result of Action

The molecular and cellular effects of D-penicillamine’s action primarily involve the reduction of free copper ions in the body, leading to a decrease in the symptoms of copper-overload diseases . In addition, D-penicillamine has been found to induce apoptosis in metastatic melanoma cells .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of D-penicillamine . For example, the presence of food and certain medications can reduce the absorption of D-penicillamine, affecting its efficacy . Furthermore, the presence of heavy metals in the environment can also influence the action of D-penicillamine, as it is a chelating agent .

Safety and Hazards

DL-Penicillamine can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also damage the unborn child . It is not recommended in people with lupus erythematosus .

Future Directions

The use of DL-Penicillamine has increased with the recent recognition of copper-associated hepatopathies that occur in several breeds of dogs . Although the different regulatory authorities in the world do not approve this compound for use in dogs, it has been used to treat copper-associated hepatitis in dogs since the 1970s, and is prescribed legally by veterinarians as an extra-label drug to treat this disease and alleviate suffering .

Biochemical Analysis

Biochemical Properties

DL-Penicillamine is a heavy metal chelator . It reacts with metals to form complexes and/or chelates . In Wilson’s disease, this compound binds copper, allowing it to be eliminated in the urine .

Cellular Effects

This compound has been shown to prolong the survival rate of Drosophila melanogaster by protecting against Cu2±induced lethality . It also restored Cu2±induced depletion of total thiol level compared to the control . Furthermore, this compound protected against Cu2+ (1 mM)-induced inhibition of catalase activity .

Molecular Mechanism

This compound is a chelating agent recommended for the removal of excess copper in patients with Wilson’s disease . From in vitro studies, it is indicated that one atom of copper combines with two molecules of this compound .

Temporal Effects in Laboratory Settings

The oral plasma distribution of this compound begins 15–21 min after ingestion with peak concentrations seen 1–4 h after ingestion . Distribution is best described by a two-compartment model .

Dosage Effects in Animal Models

In veterinary medicine, the use of this compound has increased with the recent recognition of copper-associated hepatopathies that occur in several breeds of dogs . The dose rate and frequency should be adjusted as indicated by changes in MICs in target antimicrobial populations and as necessary to achieve and maintain an appropriate time above MIC for circumstances in the individual animal .

Transport and Distribution

Approximately 80% of this compound is circulated in plasma, typically bound to plasma proteins (particularly, albumin) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillamine can be synthesized through the degradation of penicillin. The process involves several steps:

    Alkaline Hydrolysis: Penicillin is hydrolyzed to penicilloic acid.

    Decarboxylation: The penicilloic acid is decarboxylated to penilloic acid.

    Mercuric Salt Treatment: The penilloic acid is treated with a mercuric salt, such as mercuric chloride, to yield a penicillamine-mercuric salt complex.

    Hydrogen Sulfide Treatment: The complex is then treated with hydrogen sulfide to produce penicillamine.

Industrial Production Methods: Industrial production of penicillamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Penicillamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Penicillamine is structurally similar to cysteine but with geminal dimethyl substituents α to the thiol group. Similar compounds include:

Uniqueness of Penicillamine:

Properties

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037069
Record name D-Penicillamine
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.
Record name Penicillamine
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Record name (D)-PENICILLAMINE
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Mechanism of Action

Penicillamine is a chelating agent recommended for the removal of excess copper in patients with Wilson's disease. From in vitro studies which indicate that one atom of copper combines with two molecules of penicillamine. Penicillamine also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily. Penicillamine interferes with the formation of cross-links between tropocollagen molecules and cleaves them when newly formed. The mechanism of action of penicillamine in rheumatoid arthritis is unknown although it appears to suppress disease activity. Unlike cytotoxic immunosuppressants, penicillamine markedly lowers IgM rheumatoid factor but produces no significant depression in absolute levels of serum immunoglobulins. Also unlike cytotoxic immunosuppressants which act on both, penicillamine in vitro depresses T-cell activity but not B-cell activity., The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones., Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine., The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known., Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved.
Record name Penicillamine
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Color/Form

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

771431-20-0, 52-67-5
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Record name (-)-Penicillamine
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Record name Penicillamine [USAN:USP:INN:BAN:JAN]
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Melting Point

202-206 °C
Record name Penicillamine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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